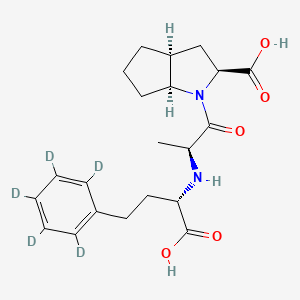

Ramiprilat-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H28N2O5 |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1/i2D,3D,4D,6D,7D |

InChI Key |

KEDYTOTWMPBSLG-FLNFVANWSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O)[2H])[2H] |

Canonical SMILES |

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure and Synthesis of Ramiprilat-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure and a plausible synthetic route for Ramiprilat-d5, a deuterated analog of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. This compound is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard in bioanalytical assays. This document outlines the key chemical properties, a detailed multi-step synthesis with experimental protocols, and relevant quantitative data. The synthesis involves the preparation of a key deuterated intermediate, (S)-ethyl 2-amino-4-(phenyl-d5)butanoate, its coupling with a bicyclic anhydride, and subsequent deprotection and hydrolysis to yield the final product.

Chemical Structure and Properties

This compound is an isotopically labeled version of Ramiprilat, where five hydrogen atoms on the phenyl ring are replaced with deuterium atoms. This labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical and biological properties of the molecule.

Chemical Name: (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid

Synonyms: this compound(Mixture of Diastereomers), HOE 498 Diacid-d5, Ramipril Diacid-d5

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃D₅N₂O₅ | [1][2] |

| Molecular Weight | 393.49 g/mol | [1][2] |

| CAS Number | 1356837-92-7 | [1] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥98% | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that mirrors the synthesis of Ramipril, with the crucial introduction of a deuterium-labeled precursor. The overall strategy involves the synthesis of the deuterated side chain, its coupling to the bicyclic core, and final deprotection/hydrolysis.

Overall Synthetic Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (S)-Ethyl 2-amino-4-(phenyl-d5)butanoate

This key deuterated intermediate is synthesized from benzene-d6 in a multi-step process.

-

1a. Synthesis of Phenyl-d5-acetaldehyde:

-

Protocol: Benzene-d6 is subjected to a Friedel-Crafts acylation with acetyl chloride and aluminum chloride to yield acetophenone-d5. The ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride, followed by oxidation to phenyl-d5-acetaldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC).

-

-

1b. Synthesis of Ethyl 2-keto-4-(phenyl-d5)butanoate:

-

Protocol: Phenyl-d5-acetaldehyde is condensed with diethyl oxalate in the presence of a base like sodium ethoxide to yield the corresponding keto-ester.

-

-

1c. Synthesis of (S)-Ethyl 2-amino-4-(phenyl-d5)butanoate:

-

Protocol: The keto-ester is subjected to stereoselective reductive amination. This can be achieved using a chiral amine or a chiral catalyst with a reducing agent like sodium cyanoborohydride or through an enzymatic process to yield the desired (S)-enantiomer.

-

Step 2: Synthesis of N-[1-(S)-Ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine

-

Protocol: (S)-Ethyl 2-amino-4-(phenyl-d5)butanoate is coupled with an L-alanine derivative, such as N-benzyloxycarbonyl-L-alanine, using a standard peptide coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). The protecting group on the alanine nitrogen is then removed. Alternatively, a direct reductive amination of ethyl pyruvate with (S)-Ethyl 2-amino-4-(phenyl-d5)butanoate can be performed.

Step 3: Synthesis of Ramipril-d5

-

Protocol: The dipeptide side chain, N-[1-(S)-Ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine, is activated, often by conversion to its N-carboxyanhydride using phosgene or a phosgene equivalent like triphosgene. This activated intermediate is then reacted with (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid in a suitable solvent system, often a biphasic mixture of water and an organic solvent like ethyl acetate, in the presence of a base such as sodium carbonate.

Step 4: Synthesis of this compound (Hydrolysis)

-

Protocol: The ethyl ester of Ramipril-d5 is hydrolyzed to the corresponding dicarboxylic acid, this compound. This is typically achieved by treating Ramipril-d5 with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent like tetrahydrofuran (THF) or methanol. The reaction is monitored by a technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion. The reaction mixture is then acidified to precipitate the product, which is collected by filtration, washed, and dried.

Quantitative Data for Synthesis

| Step | Reactants | Reagents | Solvent | Conditions | Yield (%) | Purity (%) |

| 1c | Ethyl 2-keto-4-(phenyl-d5)butanoate | Chiral amine, NaBH₃CN | Methanol | 0°C to rt, 24h | 70-80 | >95 (chiral HPLC) |

| 2 | (S)-Ethyl 2-amino-4-(phenyl-d5)butanoate, N-Cbz-L-alanine | DCC, HOBt | DCM | 0°C to rt, 12h | 85-95 | >98 (HPLC) |

| 3 | N-[1-(S)-Ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine, (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | Triphosgene, Na₂CO₃ | Ethyl Acetate/Water | 0°C to rt, 6h | 75-85 | >98 (HPLC) |

| 4 | Ramipril-d5 | LiOH | THF/Water | rt, 4h | 90-98 | >99 (HPLC) |

Note: The yields and purities are representative and may vary based on the specific reaction conditions and purification methods employed.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from simple deuterated starting materials to the final complex molecule. The workflow is designed to control stereochemistry at each chiral center and to introduce the deuterium label at an early stage.

Caption: Logical workflow of this compound synthesis.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic pathway for this compound. The synthesis is achievable through a convergent strategy that leverages established methods for Ramipril synthesis while incorporating a key deuterated intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry who require high-purity this compound as an internal standard or for other research purposes. Careful control of stereochemistry and reaction conditions is paramount to achieving the desired product with high yield and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of Ramiprilat-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of Ramiprilat-d5, a deuterated stable isotope-labeled version of Ramiprilat. Ramiprilat is the active diacid metabolite of the prodrug Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] this compound serves as a critical internal standard for the quantification of Ramiprilat in pharmacokinetic and metabolic studies, owing to its near-identical chemical behavior and distinct mass spectrometric signature.[4]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. For context and completeness, predicted data for the non-labeled compound, Ramiprilat, are also included, as specific experimental values for the deuterated analog are not extensively published.

| Property | This compound | Ramiprilat (Non-labeled) - Predicted | Reference |

| IUPAC Name | (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid | (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid | [5][6][7] |

| CAS Number | 1356837-92-7 | 87269-97-4 | [5][6][7] |

| Molecular Formula | C₂₁H₂₃D₅N₂O₅ | C₂₁H₂₈N₂O₅ | [5][6][7] |

| Molecular Weight | 393.49 g/mol | 388.46 g/mol | [5][6][7] |

| Appearance | White Solid | Not Available | [6] |

| Water Solubility | Not Available | 0.214 mg/mL | [8] |

| logP (Octanol-Water) | Not Available | 0.54 | [8] |

| pKa (Strongest Acidic) | Not Available | 3.13 | [8] |

| pKa (Strongest Basic) | Not Available | 8.05 | [8] |

| Storage Conditions | 2-8°C Refrigerator, Under inert atmosphere | Not Available | [6] |

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Ramiprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE).[1][9][10] This enzyme plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, Ramiprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[11][12][13] This leads to vasodilation and a reduction in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin, a vasodilator.[11][14] Inhibition of ACE leads to increased bradykinin levels, further contributing to the antihypertensive effect.[14]

Metabolic Pathway and Role of Labeled Compounds

Ramipril is a prodrug that is metabolically converted in the liver to its active form, Ramiprilat, through the action of carboxylesterase 1.[11] this compound is used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to precisely quantify the levels of the active metabolite Ramiprilat in biological samples. This process is essential for pharmacokinetic and bioequivalence studies during drug development.[4]

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary to manufacturers, this section outlines standard methodologies used in pharmaceutical sciences to determine the key physicochemical properties listed in the table. These methods are based on United States Pharmacopeia (USP) general chapters and common analytical chemistry practices.

Determination of Aqueous Solubility

-

Methodology: The shake-flask method is the standard protocol for determining aqueous solubility.

-

Protocol:

-

An excess amount of this compound solid is added to a vial containing a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.2).

-

The vial is sealed and agitated in a constant temperature water bath (typically at 25°C and 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand to permit the settling of undissolved solid.

-

An aliquot of the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), by comparing the response to a standard curve of known concentrations.

-

Determination of Melting Point

-

Methodology: Capillary melting point apparatus.

-

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) as it approaches the expected melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. For a pure substance, this range is typically narrow.

-

Determination of Partition Coefficient (LogP)

-

Methodology: The shake-flask method using n-octanol and a buffered aqueous phase.

-

Protocol:

-

A buffered aqueous solution (typically pH 7.4 to simulate physiological conditions) and n-octanol are pre-saturated with each other by mixing and allowing the phases to separate.

-

A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

The two phases are combined in a separatory funnel in a defined volume ratio (e.g., 1:1) and shaken vigorously for a set period to allow for partitioning of the analyte between the two immiscible liquids.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of this compound in both the aqueous and n-octanol phases is measured using a suitable analytical technique (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Determination of pKa

-

Methodology: Potentiometric titration or UV-spectrophotometry.

-

Protocol (Potentiometric Titration):

-

A precise amount of this compound is dissolved in a known volume of water (often with a co-solvent like methanol if solubility is low).

-

The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.

-

A standardized titrant (e.g., 0.1 M NaOH for an acidic group or 0.1 M HCl for a basic group) is added incrementally using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point of the titration curve, where the concentrations of the protonated and deprotonated forms of the analyte are equal. Specialized software is often used to analyze the curve and calculate the pKa values.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ramipril – eDrug [edrug.mvm.ed.ac.uk]

- 3. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ramipril-d5 (1132661-86-9) for sale [vulcanchem.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. sussex-research.com [sussex-research.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Ramipril - Wikipedia [en.wikipedia.org]

- 12. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]

- 13. ClinPGx [clinpgx.org]

- 14. What is the mechanism of Ramipril? [synapse.patsnap.com]

Ramiprilat-d5: A Comprehensive Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the Certificate of Analysis (CoA) for Ramiprilat-d5, a deuterated analog of Ramiprilat. Ramiprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, widely used in the treatment of hypertension and heart failure. This compound serves as a critical internal standard in bioanalytical studies, particularly in pharmacokinetic and metabolic research, enabling precise quantification of Ramiprilat in complex biological matrices. This guide is designed to assist researchers, scientists, and drug development professionals in understanding the key quality attributes and analytical methodologies associated with this essential reference standard.

Physicochemical Properties and Specifications

The fundamental characteristics of this compound are summarized in the table below. These specifications are crucial for ensuring the identity, purity, and stability of the reference material.

| Parameter | Specification |

| Chemical Name | (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid |

| Synonyms | Ramipril Diacid-d5; HOE 498 Diacid-d5 |

| CAS Number | 1356837-92-7 |

| Molecular Formula | C₂₁H₂₃D₅N₂O₅ |

| Molecular Weight | 393.49 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, DMSO |

| Storage | 2-8°C, protected from light and moisture |

Analytical Data and Quality Control

The quality of this compound is ascertained through a series of rigorous analytical tests. The following tables present typical quantitative data found on a Certificate of Analysis.

Identity Confirmation

| Test | Method | Result |

| ¹H-NMR Spectroscopy | Nuclear Magnetic Resonance | Conforms to structure |

| Mass Spectrometry | Electrospray Ionization (ESI-MS) | Conforms to structure |

Purity and Assay

| Test | Method | Specification | Result |

| Chromatographic Purity | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 98% Deuterium Incorporation | Conforms |

| Residual Solvents | GC-HS | As per USP <467> | Complies |

| Heavy Metals | ICP-MS | ≤ 10 ppm | Complies |

| Loss on Drying | TGA | ≤ 1.0% | 0.3% |

| Assay (as is) | qNMR or Mass Balance | 98.0% - 102.0% | 99.8% |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below to ensure transparency and reproducibility.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Instrumentation: Agilent 1260 Infinity II LC System or equivalent

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient:

Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 215 nm

-

Injection Volume: 10 µL

-

Sample Preparation: 1 mg/mL in Methanol

Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Mass Range: 100 - 1000 m/z

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 175 V

-

Gas Temperature: 325°C

-

Gas Flow: 8 L/min

-

Nebulizer: 35 psig

-

Data Analysis: The observed mass of the [M+H]⁺ ion is compared to the theoretical mass. Isotopic distribution is analyzed to confirm the incorporation of five deuterium atoms.

¹H-NMR Spectroscopy for Structural Confirmation

-

Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent

-

Solvent: Methanol-d₄

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Data Interpretation: The ¹H-NMR spectrum is expected to be consistent with the structure of Ramiprilat, with the notable absence of signals corresponding to the five protons on the phenyl ring, confirming deuteration. The chemical shifts of the remaining protons are compared with those of a non-deuterated Ramiprilat standard.

Visualizations

The following diagrams illustrate key aspects of the analysis and application of this compound.

Navigating the Labyrinth of Isotopic Purity: A Technical Guide to Ramiprilat-d5

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification in bioanalytical studies. Ramiprilat-d5, the deuterated analog of the active angiotensin-converting enzyme (ACE) inhibitor Ramiprilat, serves as a critical internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. Its isotopic purity is a key determinant of assay performance, directly impacting the precision and accuracy of pharmacokinetic and metabolic studies. This technical guide provides an in-depth exploration of the isotopic purity of this compound, detailing the analytical methodologies used for its determination and presenting a framework for its assessment.

The Significance of Isotopic Purity

The utility of this compound as an internal standard is contingent on its high isotopic enrichment and the absence of significant unlabeled (d0) Ramiprilat. The presence of the d0 isotopologue can artificially inflate the measured concentration of the analyte, leading to erroneous pharmacokinetic calculations. Therefore, a thorough characterization of the isotopic distribution of this compound is a prerequisite for its use in regulated bioanalysis.

Quantitative Data Summary

While specific batch-to-batch isotopic purity data for commercially available this compound is often proprietary, this section provides a summary of typical purity specifications and an illustrative example of isotopic distribution.

Table 1: Purity Specifications for this compound and Related Compounds

| Compound | Purity Type | Specification | Source |

| This compound | Chromatographic Purity | >90% | Certificate of Analysis[1] |

| Ramipril-d5 | Chemical Purity | 99.0% | Commercial Vendor[2] |

Table 2: Illustrative Isotopic Distribution for this compound

| Isotopologue | Relative Abundance (%) |

| d5 | > 98% |

| d4 | < 2% |

| d3 | < 0.5% |

| d2 | < 0.1% |

| d1 | < 0.1% |

| d0 | < 0.1% |

Note: This table represents a typical isotopic distribution for a high-quality deuterated standard and is for illustrative purposes only. Actual values may vary between batches.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a labeled compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be quantified.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

-

Instrumentation and Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is required.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for Ramiprilat.

-

Infusion: The diluted sample is directly infused into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Mass Range: Acquire data over a mass range that encompasses the molecular ions of all expected isotopologues of Ramiprilat (e.g., m/z 390-400 for [M+H]⁺).

-

Resolution: Set the instrument to a high resolution (>10,000 FWHM) to resolve the isotopic peaks.

-

-

Data Analysis:

-

Acquire the mass spectrum for a sufficient duration to obtain a high signal-to-noise ratio.

-

Identify the monoisotopic peak of the unlabeled Ramiprilat (d0) and the peaks corresponding to the deuterated isotopologues (d1 through d5).

-

Calculate the area under the curve for each isotopic peak.

-

The isotopic purity is expressed as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Deuterium (²H) NMR spectroscopy provide valuable information about the location and extent of deuteration.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Conditions:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

The absence or significant reduction of signals at the positions corresponding to the deuterated protons confirms the location of the deuterium labels.

-

Integration of the residual proton signals can provide an estimate of the isotopic enrichment.

-

-

²H NMR:

-

Acquire a one-dimensional ²H NMR spectrum.

-

Observe the signals corresponding to the deuterium atoms. The chemical shifts will be very similar to the corresponding proton signals.

-

The presence and integration of these signals confirm the incorporation of deuterium.

-

-

-

Data Analysis:

-

Process the NMR spectra (Fourier transformation, phase correction, and baseline correction).

-

In the ¹H NMR spectrum, compare the integrals of the signals from the deuterated positions with those of non-deuterated positions to estimate the percentage of deuteration.

-

In the ²H NMR spectrum, the presence of signals at the expected chemical shifts confirms the sites of deuteration.

-

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the determination of the isotopic purity of this compound.

References

The Role of Ramiprilat-d5 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Ramiprilat-d5 when used as an internal standard in bioanalytical assays. It provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative data to support its application in drug development and research.

Introduction: The Significance of Ramiprilat and Isotope-Labeled Internal Standards

Ramipril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2] It is a prodrug that is rapidly metabolized in the liver to its active form, ramiprilat.[1][2] Ramiprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the powerful vasoconstrictor, angiotensin II. By blocking this conversion, ramiprilat leads to vasodilation and a reduction in blood pressure.

Accurate quantification of ramiprilat in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is paramount in ensuring the accuracy and precision of these assays.

This compound is chemically identical to ramiprilat, with the exception that five hydrogen atoms have been replaced by deuterium. This subtle change in mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its identical physicochemical properties ensure that it behaves similarly during sample preparation and chromatographic separation. This co-elution and similar behavior compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more reliable and reproducible results.

Mechanism of Action of Ramiprilat

Ramiprilat exerts its therapeutic effect by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.

Caption: Ramiprilat's Mechanism of Action in the RAAS Pathway.

Experimental Protocol: Quantification of Ramiprilat in Human Plasma using LC-MS/MS with this compound Internal Standard

This section provides a detailed, consolidated experimental protocol for the determination of ramiprilat in human plasma, based on established and validated bioanalytical methods.

Materials and Reagents

-

Ramiprilat and this compound reference standards

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Water (deionized or Milli-Q)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 200 µL of plasma into a microcentrifuge tube.

-

Add 50 µL of this compound internal standard working solution (concentration to be optimized based on the calibration range).

-

Vortex for 30 seconds.

-

Add 600 µL of cold acetonitrile or methanol to precipitate plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation (e.g., start with 95% A, ramp to 95% B) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 5-7 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Collision Gas | Nitrogen |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Ramiprilat | 389.2 | 206.1 |

| This compound | 394.2 | 211.1 |

Data Presentation and Method Validation

The following tables summarize the quantitative data from validated bioanalytical methods for ramiprilat.

Table 1: Linearity and Sensitivity

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Ramiprilat | 0.1 - 100 | > 0.99 | 0.1 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | < 15 | 85-115 | < 15 | 85-115 |

| Low | 0.3 | < 15 | 85-115 | < 15 | 85-115 |

| Medium | 10 | < 15 | 85-115 | < 15 | 85-115 |

| High | 80 | < 15 | 85-115 | < 15 | 85-115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 0.3 | > 85 | 85-115 |

| High | 80 | > 85 | 85-115 |

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical study of ramiprilat using this compound as an internal standard.

Caption: Bioanalytical Workflow for Ramiprilat Quantification.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of ramiprilat in biological matrices. Its identical chemical behavior to the analyte of interest ensures that it effectively compensates for potential variabilities during the analytical process. The detailed protocol and quantitative data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development, facilitating accurate and reproducible bioanalytical results.

References

Ramiprilat-d5: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ramiprilat-d5. The information presented herein is critical for ensuring the integrity and accuracy of research and development activities involving this deuterated active metabolite of Ramipril. This document details the known degradation pathways, summarizes quantitative stability data, provides established experimental protocols for stability assessment, and visualizes the relevant metabolic pathways.

Core Concepts: Stability Profile of this compound

This compound, the deuterated analog of the active angiotensin-converting enzyme (ACE) inhibitor Ramiprilat, is susceptible to degradation primarily through hydrolysis and intramolecular cyclization. The deuteration on the phenyl ring is not expected to significantly alter the inherent stability of the core molecule. Therefore, the stability profile of Ramiprilat can be largely inferred from studies on Ramipril and its primary degradants.

Ramipril itself is a prodrug that is metabolized in the liver to the active form, Ramiprilat.[1][2][3][4] The primary degradation pathways for Ramipril involve:

-

Hydrolysis: The ester group of Ramipril can be hydrolyzed to form Ramiprilat. While this is a metabolic activation pathway in vivo, it is considered a degradation pathway in a pharmaceutical formulation context.

-

Intramolecular Cyclization: Ramipril can undergo intramolecular cyclization to form a diketopiperazine (DKP) derivative, which is pharmacologically inactive.[5] This degradation is influenced by factors such as temperature and humidity.[5][6]

This compound, lacking the ester group of the prodrug, is not susceptible to hydrolytic conversion in the same manner as Ramipril. However, like its non-deuterated counterpart, it can be affected by conditions such as pH, temperature, and light.

Data Presentation: Stability and Storage Conditions

The following tables summarize the key stability and storage information for this compound and its parent compounds, compiled from various sources.

Table 1: Recommended Storage Conditions

| Compound | Form | Temperature | Humidity | Light | Additional Notes |

| This compound | Solid | -20°C to -80°C | Store in a dry place | Protect from light | For long-term storage, -80°C is recommended. Can be shipped at ambient temperature. |

| Ramipril-d5 | Solid | -20°C | Store in a dry place | Protect from light | Stable for at least 3 years at -20°C.[7] |

| Ramipril | Solid | 20°C to 25°C (USP Controlled Room Temperature) | Protect from moisture | Protect from light | Store in a tight, light-resistant container.[8][9][10] |

Table 2: Summary of Forced Degradation Studies on Ramipril

Forced degradation studies on Ramipril provide insights into the potential vulnerabilities of its active metabolite, Ramiprilat. The following table summarizes typical conditions and outcomes.

| Stress Condition | Reagent/Parameters | Typical Degradation Products | Reference |

| Acidic Hydrolysis | 0.1 N to 1 M HCl, elevated temperature (e.g., 60°C) | Ramiprilat, Diketopiperazine | [11][12][13] |

| Alkaline Hydrolysis | 0.1 N to 0.5 N NaOH | Ramiprilat, Diketopiperazine | [12][13] |

| Oxidative Degradation | 3% to 30% H₂O₂ | Various oxidative degradants | [12][13] |

| Thermal Degradation | Dry heat (e.g., 70°C to 105°C) | Diketopiperazine | [12][13][14] |

| Photolytic Degradation | Exposure to UV and visible light | Generally stable | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability assessment of Ramipril and its related compounds. These protocols can be adapted for the analysis of this compound.

Stability-Indicating HPLC Method for Ramipril and its Degradants

This method is designed to separate Ramipril from its principal degradation products, Ramiprilat and the diketopiperazine derivative.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer, pH 2.4 - 4.8) and an organic solvent (e.g., acetonitrile, methanol) in an isocratic or gradient elution mode. A common mobile phase composition is a 40:60 (v/v) ratio of potassium dihydrogen orthophosphate buffer (pH 3) and acetonitrile.[12]

-

Flow Rate: Typically 0.8 to 1.5 mL/min.[12]

-

Injection Volume: 10 to 20 µL.[12]

-

Sample Preparation: Samples from forced degradation studies are neutralized if necessary, diluted with the mobile phase to a suitable concentration (e.g., 100-500 µg/mL), and filtered through a 0.45 µm filter before injection.[15]

Forced Degradation (Stress Testing) Protocol

This protocol is used to generate potential degradation products and assess the stability-indicating nature of the analytical method.

-

Acid Hydrolysis: Dissolve a known amount of the substance in 0.1 N HCl and heat at a specified temperature (e.g., 80°C) for a set duration.

-

Alkaline Hydrolysis: Dissolve a known amount of the substance in 0.1 N NaOH and keep at room temperature or heat for a specific period.

-

Oxidative Degradation: Treat the substance with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid substance to dry heat in an oven at a high temperature (e.g., 105°C) for several hours.

-

Photostability: Expose the substance (in solid state and in solution) to UV and fluorescent light according to ICH Q1B guidelines.

-

Analysis: After the specified stress period, cool the samples, neutralize if necessary, and dilute to the appropriate concentration for HPLC analysis.

Visualizations

The following diagrams illustrate the metabolic pathway of Ramipril and a general workflow for stability testing.

Metabolic activation of Ramipril to Ramiprilat and its mechanism of action.

A generalized workflow for conducting forced degradation studies.

Conclusion

The stability of this compound is a critical parameter for its use in research and development. While specific quantitative stability data for the deuterated form is limited, a comprehensive understanding can be derived from the extensive studies conducted on Ramipril and Ramiprilat. The primary degradation pathways to consider are hydrolysis (for the parent prodrug) and cyclization to the inactive diketopiperazine derivative, which are accelerated by acidic, basic, and high-temperature conditions. For optimal stability, this compound should be stored in a solid form at low temperatures (-20°C to -80°C), protected from light and moisture. The provided experimental protocols for stability-indicating HPLC methods and forced degradation studies offer a robust framework for the in-house assessment of this compound stability.

References

- 1. SMPDB [smpdb.ca]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ramipril - Wikipedia [en.wikipedia.org]

- 4. imedpub.com [imedpub.com]

- 5. mdpi.com [mdpi.com]

- 6. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. merck.com [merck.com]

- 10. merck.com [merck.com]

- 11. Development and Validation of Stability-Indicating Ultra High-Performance Liquid Chromatography for Ramipril Analysis in Pharmaceutical Dosage Forms and its Application in Lipid-based Formulations : Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. researchgate.net [researchgate.net]

Ramiprilat-d5 supplier and catalog number

An In-Depth Technical Guide to Ramiprilat-d5 for Researchers

This technical guide provides comprehensive information on this compound, a deuterated analog of Ramiprilat, for researchers, scientists, and drug development professionals. The guide covers its suppliers, physicochemical properties, mechanism of action, and applications, with a focus on its use as an internal standard in quantitative analysis.

Introduction to this compound

Ramipril is a prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications.[1][2] It is metabolized in the liver to its active form, Ramiprilat, which is a potent, competitive inhibitor of ACE.[1][2] this compound is a stable isotope-labeled version of Ramiprilat, where five hydrogen atoms on the phenyl ring have been replaced with deuterium.[3] This isotopic labeling makes it an ideal internal standard for the quantification of Ramiprilat in biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4]

Suppliers and Catalog Information

A variety of chemical suppliers offer this compound and related compounds. The following table summarizes the available information.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Simson Pharma Limited | Ramiprilat D5 | R020021 | 1356837-92-7 | C21H23D5N2O5 | 393.49 |

| Vulcanchem | Ramipril-d5 | - | 1132661-86-9 | C23H27D5N2O5 | 421.54 |

| LGC Standards | Ramipril-d5 | TRC-R111002 | 1132661-86-9 | C23H27D5N2O5 | 421.54 |

| TLC Pharmaceutical Standards | Ramipril-d5 | R-022 | - | - | - |

| TLC Pharmaceutical Standards | This compound | R-024 | 2021255-43-4 | C21H23D5N2O5 | 393.49 |

| MedChemExpress | This compound | HY-A0115S1 | 2021255-43-4 | - | - |

| Santa Cruz Biotechnology | This compound | - | 1356837-92-7 | C21H23D5N2O5 | 393.49 |

Physicochemical Properties

The key physicochemical properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid[5][6] |

| CAS Number | 1356837-92-7[5][6], 2021255-43-4[3][7] |

| Molecular Formula | C21H23D5N2O5[5][6] |

| Molecular Weight | 393.49 g/mol [5][6] |

| Appearance | Refer to supplier's certificate of analysis |

| Solubility | Refer to supplier's datasheet |

| Storage | Store at -80°C for up to 6 months or -20°C for up to 1 month |

Mechanism of Action

Ramiprilat exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1]

The inhibition of ACE by Ramiprilat leads to several physiological responses:

-

Reduced Angiotensin II Production : By blocking the conversion of Angiotensin I to Angiotensin II, Ramiprilat decreases the levels of Angiotensin II, a potent vasoconstrictor.[1][8] This results in vasodilation and a reduction in blood pressure.

-

Decreased Aldosterone Secretion : Lower levels of Angiotensin II lead to reduced aldosterone secretion from the adrenal cortex.[8] Aldosterone promotes sodium and water retention, so its reduction contributes to lower blood volume and blood pressure.[8]

-

Increased Bradykinin Levels : ACE is also responsible for the degradation of bradykinin, a vasodilator.[1][8] Inhibition of ACE leads to an accumulation of bradykinin, which further promotes vasodilation and contributes to the blood pressure-lowering effect of Ramiprilat.[1][8]

Application in Quantitative Analysis

The primary application of this compound is as a stable isotope-labeled internal standard for the quantitative analysis of Ramipril and its metabolites in biological matrices.[3] Its utility stems from the fact that it is chemically identical to Ramiprilat, but has a different mass due to the deuterium atoms.[3] This allows for its differentiation from the endogenous analyte in a mass spectrometer.

When used as an internal standard, a known amount of this compound is added to the sample prior to extraction and analysis. The ratio of the signal from the analyte (Ramiprilat) to the signal from the internal standard (this compound) is used to calculate the concentration of the analyte. This method corrects for any loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the measurement.

Experimental Protocol: Quantification of Ramiprilat in Rat Plasma

The following is a representative protocol for the quantification of Ramiprilat in plasma samples from a preclinical study, adapted from a study on the effects of Ramipril in spontaneously hypertensive rats.[9] This protocol illustrates how this compound would be used as an internal standard.

Objective: To determine the concentration of Ramiprilat in plasma samples from rats treated with Ramipril.

Materials:

-

Rat plasma samples

-

Ramiprilat analytical standard

-

This compound internal standard solution (e.g., 100 ng/mL in methanol)

-

Acetonitrile

-

Methanol

-

Formic acid

-

Water, HPLC grade

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare a stock solution of Ramiprilat in methanol.

-

Serially dilute the stock solution with drug-free rat plasma to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation:

-

Thaw plasma samples (study samples, calibration standards, and QCs) at room temperature.

-

To 100 µL of each plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard solution. Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

The supernatant can be directly injected, or further purified using SPE if necessary.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate Ramiprilat from other matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Positive Ion Mode):

-

Monitor the specific mass transitions for Ramiprilat and this compound. For example:

-

Ramiprilat: Precursor ion (Q1) -> Product ion (Q3)

-

This compound: Precursor ion (Q1+5) -> Product ion (Q3)

-

-

Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Ramiprilat and this compound.

-

Calculate the peak area ratio (Ramiprilat / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Ramiprilat in the study samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an essential tool for researchers working on the pharmacokinetics and metabolism of Ramipril. Its use as an internal standard ensures the accuracy and reliability of quantitative data obtained from LC-MS or GC-MS analyses. This guide provides a foundational understanding of its properties, suppliers, mechanism of action, and a practical framework for its application in a research setting. For specific applications, researchers should consult the detailed technical data sheets provided by the suppliers.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ramipril-d5 (1132661-86-9) for sale [vulcanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ramiprilat D5 | CAS No- 1356837-92-7 | Simson Pharma Limited [simsonpharma.com]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What is the mechanism of Ramipril? [synapse.patsnap.com]

- 9. Ramipril therapy improves arterial dilation in experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Ramiprilat-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ramiprilat-d5, a deuterated analog of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. This document details its core physicochemical properties and its critical application as an internal standard in bioanalytical methodologies.

Core Compound Data

This compound is primarily utilized in pharmacokinetic and bioequivalence studies to ensure the accuracy and precision of Ramipril and Ramiprilat quantification in biological matrices. Its stable isotope-labeled nature makes it an ideal internal standard for mass spectrometry-based assays.

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₂₃D₅N₂O₅ | [1][2] |

| Molecular Weight | 393.49 g/mol | [1][2] |

| Synonyms | (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid | [1] |

| Primary Application | Labeled internal standard for bioanalytical quantification | [1] |

Experimental Protocol: Bioanalytical Quantification of Ramiprilat in Human Plasma using LC-MS/MS

The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ramiprilat in human plasma, employing this compound as an internal standard. This method is crucial for clinical and preclinical drug development.

1. Preparation of Standard and Internal Standard Solutions:

-

Primary Stock Solutions: Prepare individual stock solutions of Ramiprilat and this compound in a suitable organic solvent, such as methanol, at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Ramiprilat primary stock solution with a 50:50 (v/v) mixture of methanol and deionized water to create a series of working standard solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard Spiking Solution: Dilute the this compound primary stock solution with methanol to achieve a final concentration appropriate for spiking into plasma samples (e.g., 5 ng/mL).

2. Sample Preparation (Protein Precipitation):

-

Thaw frozen human plasma samples to room temperature and vortex to ensure homogeneity.

-

In a microcentrifuge tube, pipette 200 µL of the plasma sample (or calibration standard/QC sample).

-

Add 400 µL of the internal standard spiking solution (this compound in methanol).

-

Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 45°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase and vortex for 1 minute.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reverse-phase column (e.g., ACE 5 C8, 50 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.25 mM Ammonium chloride) and an organic solvent (e.g., methanol).

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/minute.

-

Injection Volume: 10 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both Ramiprilat and this compound.

4. Data Analysis and Quantification:

-

The concentration of Ramiprilat in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentration of Ramiprilat in the unknown samples is then interpolated from this calibration curve.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the bioanalytical quantification of Ramiprilat and the logical relationship of using a deuterated internal standard.

References

Ramiprilat-d5 safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data for Ramiprilat-d5

This guide provides a detailed overview of the safety information available for this compound, a deuterated active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. The information is compiled for researchers, scientists, and drug development professionals, focusing on quantitative data, experimental context, and the underlying biochemical pathways.

Compound Identification

This compound is the isotopically labeled form of Ramiprilat, where five hydrogen atoms on the phenyl ring have been replaced by deuterium. This labeling is often used for tracer studies in pharmacokinetic research or as an internal standard for quantitative analysis.[1][2]

Quantitative Safety and Physicochemical Data

The quantitative data available for this compound is limited. The following tables summarize the available information from Safety Data Sheets (SDS) and related chemical databases. For context, data for the non-labeled active metabolite (Ramiprilat) and the parent prodrug (Ramipril/Ramipril-d5) are also included where relevant.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (2S,3aR,6aR)-1-(((S)-1-carboxy-3-(phenyl-d5)propyl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid | [3] |

| CAS Number | 1356837-92-7 | [3][4] |

| Molecular Formula | C₂₁H₂₃D₅N₂O₅ | [3][4] |

| Molecular Weight | 393.5 g/mol | [3] |

Table 2: Toxicological Data

| Test | Compound | Result | Remarks | Source |

| LD50 Oral (Rat) | This compound | >10,000 mg/kg | Behavioral: Somnolence (general depressed activity) | [3] |

| Reproductive Toxicity | Ramipril | Category 1B | May damage fertility or the unborn child (Positive evidence from human epidemiological studies) | [5] |

| Developmental Toxicity (Rat) | Ramipril | NOAEL: 10 mg/kg bw | Malformations were observed | [6] |

| Fertility (Rat) | Ramipril | NOAEL: 500 mg/kg bw | No adverse effects | [6] |

Table 3: Ecotoxicity Data

| Test | Compound | Duration | Result | Source |

| Green Algae Growth Inhibition | Ramipril | 72 hours | EC50 > 100 mg/L | [7] |

Hazard Identification and GHS Classification

The GHS classification for this compound is not consistently available. However, an SDS for the related compound, Ramipril-d5, provides the following classifications which may be relevant.

Table 4: GHS Classifications for Ramipril-d5

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335/H336: May cause respiratory irritation / May cause drowsiness or dizziness |

Source:[8]

Experimental Protocols

Detailed experimental protocols are not provided in standard safety data sheets. The following are descriptions of standardized (e.g., OECD) methodologies representative of the toxicological tests cited.

Acute Oral Toxicity (LD50)

The acute oral toxicity test is typically conducted following OECD Guideline 423 (Acute Toxic Class Method). The procedure involves:

-

Animal Selection: Healthy, young adult rodents (commonly rats) are used.

-

Dosing: The substance is administered in a single dose by gavage. Testing proceeds stepwise using a starting dose and observing mortality.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The LD50 (median lethal dose) is determined, which is the statistically estimated dose that would cause mortality in 50% of the tested animals. The result ">10,000 mg/kg" for this compound suggests very low acute toxicity.[3]

Reproductive and Developmental Toxicity

These studies are typically performed according to OECD Guidelines 414 (Prenatal Developmental Toxicity Study) and 416 (Two-Generation Reproduction Toxicity).

-

Developmental Toxicity: Pregnant female animals (e.g., rats) are administered the test substance during the period of organogenesis. The dams are observed for clinical signs, and just prior to term, the fetuses are examined for external, visceral, and skeletal abnormalities. The "No Observed Adverse Effect Level" (NOAEL) is determined.[6]

-

Fertility/Reproduction: The study typically involves two generations of animals. The parent generation (F0) is exposed to the substance before mating, through gestation, and lactation. The effects on fertility, pregnancy outcomes, and offspring (F1) health are assessed. The F1 generation may also be mated to produce an F2 generation.[6]

Mechanism of Action and Associated Pathways

Ramiprilat is the active metabolite of Ramipril and functions as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[9][10] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.

Caption: Mechanism of this compound via inhibition of ACE in the RAAS pathway.

Safety Data Sheet Logical Workflow

An SDS follows a standardized structure to convey hazard information. This logical flow ensures that users can quickly find relevant information in an emergency.

Caption: Logical workflow of information presented in a standard 16-section SDS.

General Experimental Workflow for Acute Toxicity

The workflow for a key safety experiment, such as an acute oral toxicity study, follows a structured, multi-phase process from planning to reporting.

Caption: A typical experimental workflow for an acute oral toxicity study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. kmpharma.in [kmpharma.in]

- 4. scbt.com [scbt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. msd.com [msd.com]

- 7. astrazeneca.com [astrazeneca.com]

- 8. szabo-scandic.com [szabo-scandic.com]

- 9. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ramiprilat | C21H28N2O5 | CID 5464096 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Ramipril and its Active Metabolite Ramiprilat in Human Plasma using LC-MS/MS with Deuterated Internal Standards

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor ramipril and its active metabolite, ramiprilat, in human plasma. To ensure accuracy and precision, the method employs the stable isotope-labeled internal standards, Ramipril-d5 and Ramiprilat-d5. The sample preparation utilizes a straightforward protein precipitation technique, offering high recovery and minimal matrix effects. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Ramipril is a prodrug that is hydrolyzed in the liver to its active metabolite, ramiprilat, a potent ACE inhibitor used in the treatment of hypertension and heart failure. Accurate quantification of both ramipril and ramiprilat in biological matrices is crucial for pharmacokinetic and bioavailability assessments. This document provides a detailed protocol for a high-throughput LC-MS/MS method designed for the reliable measurement of these analytes in human plasma. The use of deuterated internal standards, Ramipril-d5 and this compound, compensates for variability in sample processing and instrument response, leading to enhanced data quality.

Experimental

Materials and Reagents

-

Ramipril, Ramiprilat, Ramipril-d5, and this compound reference standards

-

HPLC-grade methanol and acetonitrile

-

Formic acid

-

Ammonium acetate

-

Human plasma (K2EDTA)

-

Deionized water

Instrumentation

-

Liquid Chromatograph: Agilent 1290 Infinity II HPLC system or equivalent[1]

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS system or equivalent[1]

-

Analytical Column: Chromolith Speed Rod RP-18e (50 x 4.6 mm) or equivalent[1]

Standard Solutions

Stock solutions of ramipril, ramiprilat, Ramipril-d5, and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls were prepared by serial dilution in a methanol:water (50:50, v/v) mixture. The internal standard working solution (containing both Ramipril-d5 and this compound) was prepared at an appropriate concentration in methanol.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of ramipril and ramiprilat from human plasma.[2]

-

Aliquoting: Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the internal standard working solution to each tube.

-

Protein Precipitation: Add 300 µL of methanol to each tube.[2]

-

Vortexing: Vortex the samples for 15 minutes to ensure thorough mixing and protein precipitation.[2]

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes.[3]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[2]

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase mixture (80% mobile phase A and 20% mobile phase B).[2]

-

Injection: Inject 10-25 µL of the reconstituted sample into the LC-MS/MS system.[2][4]

LC-MS/MS Method

Liquid Chromatography Conditions

-

Mobile Phase A: 10 mM Ammonium acetate and 0.1% acetic acid in water/methanol (95/5, v/v)[2]

-

Mobile Phase B: 10 mM Ammonium acetate and 0.1% acetic acid in water/methanol (3/97, v/v)[2]

-

Flow Rate: 0.5 mL/min[2]

-

Column Temperature: 60 °C[2]

-

Injection Volume: 25 µL[2]

-

Gradient Program:

-

0.00 - 2.50 min: Ramp from 20% B to 100% B

-

2.50 - 4.80 min: Hold at 100% B

-

4.80 - 5.00 min: Ramp back to 20% B

-

5.00 - 8.00 min: Hold at 20% B for column equilibration[2]

-

Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2]

-

Scan Type: Multiple Reaction Monitoring (MRM)[2]

-

Ion Spray Voltage: 5500 V[2]

-

Temperature: 500 °C[2]

-

Curtain Gas (N2): 35 psi[2]

-

Ion Source Gas 1 (N2): 40 psi[2]

-

Ion Source Gas 2 (N2): 50 psi[2]

-

Collision Gas: Medium[2]

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Ramipril | 417.2 | 234.1[5] |

| Ramiprilat | 389.2 | 206.1 |

| Ramipril-d5 | 422.3 | 154.0[6][7] |

| This compound | 394.2 | 211.1 |

Note: The product ion for Ramipril-d5 is based on published data for a similar deuterated standard.[6][7] The transitions for Ramiprilat and this compound are predicted based on the fragmentation of Ramipril.

Method Validation Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for ramipril and ramiprilat, based on literature data.

Table 1: Calibration Curve and Linearity

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Ramipril | 0.5 - 80[4] | > 0.99[5] |

| Ramiprilat | 0.2 - 80[8] | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Ramipril | LLOQ | 0.5 | ≤ 7.0[4] | ≤ 10.2[4] | 99 - 106[4] |

| Low | 1.5 | ≤ 7.0[4] | ≤ 10.2[4] | 99 - 106[4] | |

| Medium | 40 | ≤ 7.0[4] | ≤ 10.2[4] | 99 - 106[4] | |

| High | 72 | ≤ 7.0[4] | ≤ 10.2[4] | 99 - 106[4] | |

| Ramiprilat | LLOQ | 1.08 | 7.37[1] | - | 99.64[1] |

| Low | - | 2.29 - 7.11[3] | - | 98.92 - 107.56[3] | |

| Medium | - | 2.29 - 7.11[3] | - | 98.92 - 107.56[3] | |

| High | - | 2.29 - 7.11[3] | - | 98.92 - 107.56[3] |

Table 3: Recovery and Stability

| Analyte | Recovery (%) | Freeze-Thaw Stability | Bench-Top Stability |

| Ramipril | 79.83 - 81.66[1] | Stable for 4 cycles[3] | Stable for 7.5 hours[3] |

| Ramiprilat | 82.02 - 87.05[1] | Stable for 4 cycles[3] | Stable for 7.5 hours[3] |

Signaling Pathways and Workflows

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of ramipril and its active metabolite ramiprilat in human plasma. The use of deuterated internal standards and a simple protein precipitation sample preparation protocol makes this method well-suited for high-throughput analysis in a regulated bioanalytical laboratory. The validation data demonstrates that the method meets the requirements for accuracy, precision, and stability, making it a valuable tool for pharmacokinetic and clinical studies of ramipril.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Ramiprilat in Human Plasma using Ramiprilat-d5 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, ramiprilat. The therapeutic effect of ramipril is attributed to the ACE inhibitory activity of ramiprilat. Therefore, the quantitative determination of ramiprilat in human plasma is crucial for pharmacokinetic and bioequivalence studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ramiprilat in human plasma, using its deuterated stable isotope, Ramiprilat-d5, as an internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocol

This protocol outlines a typical procedure for the analysis of ramiprilat in human plasma. It is recommended that each laboratory validates the method according to their specific requirements and regulatory guidelines.

Materials and Reagents

-

Ramiprilat and this compound reference standards

-

Human plasma (K2-EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation

-

A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.

-

A suitable reversed-phase HPLC or UHPLC column.

Sample Preparation: Protein Precipitation

-

Thaw human plasma samples and calibration standards/quality control samples on ice.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters and may require optimization for individual instruments and columns.

Liquid Chromatography:

| Parameter | Typical Value |

| Column | C18 reversed-phase, e.g., 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of ramiprilat and IS |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Ramiprilat: m/z 389.2 -> 206.1this compound: m/z 394.2 -> 211.1 |

| Collision Energy | Optimized for each transition |

| Source Temperature | 500°C |

Data Presentation

The following tables summarize typical quantitative data for the analysis of ramiprilat in human plasma using a validated LC-MS/MS method with this compound as the internal standard.

Table 1: Calibration Curve and Linearity

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Ramiprilat | 0.1 - 100 | > 0.99 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |

| Low QC | 0.3 | < 15 | < 15 | 85 - 115 |

| Mid QC | 10 | < 15 | < 15 | 85 - 115 |

| High QC | 80 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery

| Analyte | Mean Extraction Recovery (%) |

| Ramiprilat | > 85 |

Visualizations

Signaling Pathway: Mechanism of Action of Ramiprilat

Ramiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the RAAS pathway and the inhibitory action of Ramiprilat.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory effect of Ramiprilat on ACE.

Experimental Workflow

The following diagram outlines the major steps in the bioanalytical workflow for the quantification of ramiprilat in human plasma.

Caption: A typical workflow for the analysis of Ramiprilat in human plasma samples.

Application Notes and Protocols for Pharmacokinetic Studies of Ramipril Using Ramiprilat-d5

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ramipril is a prodrug that is converted in the liver to its active metabolite, ramiprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] Ramiprilat is responsible for the therapeutic effects of ramipril, which include blood pressure reduction and management of congestive heart failure.[2][4] Accurate and reliable quantification of both ramipril and ramiprilat in biological matrices is crucial for pharmacokinetic (PK) studies, which are essential for drug development and regulatory approval. Ramiprilat-d5, a stable isotope-labeled analog of ramiprilat, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods due to its similar physicochemical properties and distinct mass.[5] This document provides detailed application notes and protocols for conducting pharmacokinetic studies of ramipril using this compound as an internal standard.

Rationale for Using this compound

In quantitative bioanalysis by LC-MS/MS, an internal standard (IS) is added to both calibration standards and unknown samples. The IS helps to correct for variability in sample preparation and instrument response. A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" because it co-elutes with the analyte and has nearly identical ionization efficiency, leading to highly accurate and precise measurements.[5]

Data Presentation

The following tables summarize typical pharmacokinetic parameters for ramipril and ramiprilat following oral administration of ramipril. These values can vary depending on the study population, dosage, and analytical methodology.

Table 1: Pharmacokinetic Parameters of Ramipril and Ramiprilat after a Single Oral Dose of 10 mg Ramipril in Healthy Chinese Male Volunteers. [6]

| Parameter | Ramipril | Ramiprilat |

| Cmax (ng/mL) | 18 | 4.7 |

| Tmax (h) | 1.2 | 3.2 |

| AUC (0-t) (ng·h/mL) | - | - |

| AUC (0-∞) (ng·h/mL) | - | - |

| t1/2 (h) | - | - |

Table 2: Pharmacokinetic Parameters of Ramipril and Ramiprilat after a Single Oral Dose of 5 mg Ramipril in Patients with Severe Heart Failure. [7]

| Parameter | Ramipril | Ramiprilat |

| Cmax (ng/mL) | 57.0 ± 26.8 | 27.9 ± 24 |

| Tmax (h) | 1.4 | 4.6 |

| t1/2 (h) | 2.4 ± 1.2 | 6 ± 4.2 |

Table 3: LC-MS/MS Method Validation Parameters for Ramipril and Ramiprilat. [8]

| Parameter | Ramipril | Ramiprilat |

| Linearity Range (ng/mL) | 1.09 - 108.71 | 1.08 - 107.56 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.09 | 1.08 |